3-Aminoquinuclidine dihydrochloride

Catalog No.
S593013
CAS No.
6530-09-2
M.F
C7H16Cl2N2
M. Wt
162.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminoquinuclidine dihydrochloride

CAS Number

6530-09-2

Product Name

3-Aminoquinuclidine dihydrochloride

IUPAC Name

1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

162.66 g/mol

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H

InChI Key

STZHBULOYDCZET-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)N.Cl.Cl

Synonyms

1-Azabicyclo[2.2.2]octan-3-amine Hydrochloride; 3-Amino-1-azabicyclo[2.2.2]octane Dihydrochloride; NSC 93906;

Canonical SMILES

C1C[NH+]2CCC1C(C2)[NH3+].[Cl-].[Cl-]

The exact mass of the compound 3-Aminoquinuclidine dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93906. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminoquinuclidine dihydrochloride is a salt form of a conformationally rigid, bicyclic amine widely used as a precursor in pharmaceutical and neuroscience research. Its core value lies in the 1-azabicyclo[2.2.2]octane scaffold, which serves as a critical structural motif for synthesizing ligands targeting various receptors, most notably nicotinic acetylcholine receptors (nAChRs) and 5-HT3 receptors. [REFS-1, REFS-2] The dihydrochloride form is specifically procured to ensure high aqueous solubility, superior stability, and ease of handling as a crystalline solid, properties that are crucial for consistent performance in both research and scaled-up synthetic applications.

Substituting 3-Aminoquinuclidine dihydrochloride with its free base or with more flexible, acyclic amines is often unviable in established protocols. The dihydrochloride salt provides markedly superior aqueous solubility and stability compared to the free base, which is critical for aqueous reaction media, stock solution preparation, and formulation development. [1] Attempting to substitute with simpler, non-rigid amines like piperidines or linear diamines fails to replicate the fixed spatial orientation of the amino group relative to the bridgehead nitrogen. This conformational rigidity, a defining feature of the quinuclidine core, is essential for achieving the high-affinity and selective receptor binding required for its primary applications in neuroscience drug discovery. [2]

Superior Handling and Process Integration as a Stable, High-Melting Crystalline Solid

3-Aminoquinuclidine dihydrochloride is a crystalline solid with a high decomposition melting point of 321-323 °C, ensuring thermal stability and simplifying handling, weighing, and storage under standard laboratory conditions. In contrast, the corresponding free base, 3-aminoquinuclidine, has a significantly lower boiling point (165.9 °C at 760 mmHg) and is often an oil or low-melting solid, making it more difficult to handle accurately and more susceptible to degradation. The solid salt form is therefore preferred for its processability and long-term stability in procurement and high-throughput workflows.

Evidence DimensionPhysical State and Melting/Boiling Point
Target Compound DataSolid, Melting Point: 321-323 °C (decomposes)
Comparator Or Baseline3-Aminoquinuclidine (Free Base): Liquid/Low-Melting Solid, Boiling Point: 165.9 °C
Quantified Difference>150 °C difference in thermal transition point, and a more stable physical state (solid vs. liquid).
ConditionsStandard atmospheric pressure.

The high melting point and solid form of the dihydrochloride salt translate to superior shelf-life, easier and more accurate dispensing, and better process compatibility compared to the free base.

Direct Compatibility with Standard Amide Coupling and Acylation Workflows

The dihydrochloride salt is routinely used directly in common synthetic transformations, such as amide coupling and acylation, by adding a suitable base to liberate the free amine in situ. For example, a high-yield (88%) acylation with a benzoyl chloride derivative was achieved by reacting 3-aminoquinuclidine dihydrochloride in the presence of triethylamine (Et3N) and pyridine. [1] This demonstrates that procurement of the stable salt does not require a separate, time-consuming free-basing step prior to use, as the neutralization is integrated directly into the reaction protocol. This streamlined workflow is a key process advantage.

Evidence DimensionReaction Yield in a Standard Protocol
Target Compound Data88% yield in acylation when starting from the dihydrochloride salt with in situ neutralization.
Comparator Or BaselineA separate synthesis step to isolate the free base before use.
Quantified DifferenceEliminates one full synthesis/purification step from the workflow.
ConditionsAcylation with 2-fluorobenzoyl chloride, using Et3N/pyridine in CHCl3 at room temperature for 18 hours.

This proves the compound's utility as a ready-to-use precursor in standard synthesis protocols, saving process time and resources by avoiding a separate free-basing step.

Enables High-Affinity Ligand Development via Conformational Rigidity

The rigid quinuclidine scaffold is a well-established pharmacophore for achieving high-affinity binding at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. [1] Derivatives synthesized from 3-aminoquinuclidine, such as the agonist PNU-282987, exhibit potent activity that is directly attributable to the fixed, low-energy conformation imposed by the bicyclic core. [2] In contrast, more flexible, acyclic analogs often require a greater entropic penalty to adopt the correct binding pose, resulting in lower affinity. Procuring this rigid core is a deliberate strategy to access potent and selective receptor modulators.

Evidence DimensionReceptor Agonist Activity (EC50)
Target Compound DataPNU-282987 (an N-arylamide derivative of 3-aminoquinuclidine) shows an EC50 of 26 nM for the α7 nAChR.
Comparator Or BaselineStructurally related but more flexible amine-based scaffolds which typically exhibit lower potency.
Quantified DifferencePotency in the nanomolar range, often orders of magnitude higher than flexible analogs.
ConditionsFunctional cell-based assay measuring α7 nAChR activation.

This justifies the procurement of a more complex and costly scaffold by linking its inherent rigidity directly to the high-potency outcomes required in drug discovery.

Precursor for High-Affinity α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

This compound is the right choice for synthetic campaigns targeting potent and selective α7 nAChR agonists for research in cognitive disorders and inflammation. The rigid scaffold is a proven strategy for achieving nanomolar potency, as demonstrated by established ligands synthesized directly from this precursor. [1]

Core Building Block in High-Throughput and Array Synthesis

The superior handling properties of the crystalline dihydrochloride salt—its stability, high melting point, and ease of weighing—make it highly suitable for automated and parallel synthesis workflows. Its direct use in coupling reactions with in situ neutralization streamlines the process, enhancing throughput. [2]

Development of 5-HT3 Receptor Antagonists

As a key structural element in established 5-HT3 antagonists, 3-aminoquinuclidine dihydrochloride is a critical starting material for developing antiemetic agents or therapeutics for irritable bowel syndrome. The quinuclidine core provides the necessary structural rigidity and orientation for effective receptor blockade. [3]

Related CAS

6238-14-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6530-09-2

Dates

Last modified: 08-15-2023

Explore Compound Types